molecular formula C12H10N4S B8340664 2-(2-methylsulfanyl-pyrimidin-4-yl)-2H-indazole

2-(2-methylsulfanyl-pyrimidin-4-yl)-2H-indazole

Cat. No.: B8340664
M. Wt: 242.30 g/mol
InChI Key: CGEXAQMTCFPNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylsulfanyl-pyrimidin-4-yl)-2H-indazole is a useful research compound. Its molecular formula is C12H10N4S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)indazole

InChI

InChI=1S/C12H10N4S/c1-17-12-13-7-6-11(14-12)16-8-9-4-2-3-5-10(9)15-16/h2-8H,1H3

InChI Key

CGEXAQMTCFPNFA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)N2C=C3C=CC=CC3=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1H-indazole (2.36 g, 20.0 mmol) in anhydrous DMF (100 mL) was treated with NaH (60% dispersion in mineral oil, 1.60 g, 40.0 mmol) at RT for 10 min. 4-Chloro-2-methylthiopyrimidine (2.55 ml, 22.0 mmol) was then added in one portion at RT, and the resulting mixture stirred at 70° C. for 2.5 h. The reaction mixture was cooled to RT, quenched with aqueous HCl (1 M), and extracted with EtOAc. The layers were separated, the organic layer washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was absorbed onto silica gel and purified by flash chromatography (ethyl acetate/hexane, gradient from 5:95 to 25:75) to afford a mixture of 1-(2-methyl-sulfanyl-pyrimidin-4-yl)-H-indazole and 2-(2-methylsulfanyl-pyrimidin-4-yl)-2H-indazole (3.77 g, 78% yield) as a beige solid.
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.55 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-(2-methyl-sulfanyl-pyrimidin-4-yl)-H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.